molecular formula C8H9ClN4OS B13806963 4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one

4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one

Cat. No.: B13806963
M. Wt: 244.70 g/mol
InChI Key: KQIUYOONVVCUOW-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is a heterocyclic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a diazepine ring. The presence of a chlorine atom and a methylthio group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aminobenzophenone with a chlorinating agent followed by cyclization can yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods allow for efficient and scalable production, ensuring high yield and purity. The use of advanced reactors and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: N-bromosuccinimide (NBS), iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For instance, it may act as an inhibitor of certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-E][1,4]diazepin-5-one is unique due to its specific structural features, such as the presence of a chlorine atom and a methylthio group. These modifications can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C8H9ClN4OS

Molecular Weight

244.70 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-6,7,8,9-tetrahydropyrimido[4,5-e][1,4]diazepin-5-one

InChI

InChI=1S/C8H9ClN4OS/c1-15-8-12-5(9)4-6(13-8)10-2-3-11-7(4)14/h2-3H2,1H3,(H,11,14)(H,10,12,13)

InChI Key

KQIUYOONVVCUOW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=O)NCCN2)C(=N1)Cl

Origin of Product

United States

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